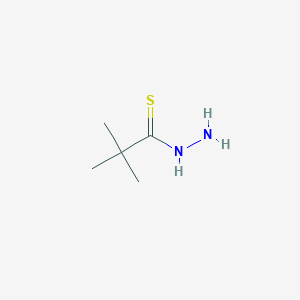

2,2-Dimethylpropanethiohydrazide

Description

2,2-Dimethylpropanethiohydrazide (hypothetical structure inferred from nomenclature) is a thiohydrazide derivative characterized by a branched hydrocarbon backbone (2,2-dimethylpropane) linked to a thiohydrazide functional group (–NH–NH–C(=S)–). Thiohydrazides are notable for their applications in coordination chemistry, medicinal chemistry, and materials science due to their ability to act as ligands and participate in click reactions .

Properties

Molecular Formula |

C5H12N2S |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2,2-dimethylpropanethiohydrazide |

InChI |

InChI=1S/C5H12N2S/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8) |

InChI Key |

GJDKDYJNYVBZRZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=S)NN |

Canonical SMILES |

CC(C)(C)C(=S)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

(E)-N,N-Dimethyl-2-((E-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazine-1-carbothioamide (DMPTHP)

- Structure : Combines a thioamide (–C(=S)–NH–) with a hydrazone (–NH–N=CH–) and dimethyl substituents.

- Synthesis : Prepared via condensation reactions, characterized using IR, $ ^1 \text{H} $-NMR, and mass spectrometry .

- Key Differences : DMPTHP includes aromatic (p-tolyl) and hydrazone moieties absent in 2,2-dimethylpropanethiohydrazide, which may enhance its metal-binding affinity .

2-(2-Methoxyethoxy)propanehydrazide

- Structure : Features a propanehydrazide core with a methoxyethoxy substituent.

- Physical Properties : Molecular weight = 162.19 g/mol, CAS 1339027-06-3. Solubility and stability data are unavailable but inferred to be moderate due to polar ether groups .

- Applications : Likely used in polymer or pharmaceutical synthesis, analogous to maleimide-functionalized polymers in vapor-phase fabrication .

- Contrast : Lacks the thioamide group and branched alkyl chain of this compound, reducing sulfur-based reactivity .

2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide

- Structure: Combines a dichlorophenoxy group with an indole-derived hydrazide.

- Synthesis : Requires multi-step organic reactions, emphasizing halogenated aromatic systems.

- Divergence: The indole and dichlorophenoxy groups introduce steric and electronic effects absent in this compound, likely altering solubility and target interactions .

Key Comparative Data

Research Findings and Trends

- Synthetic Challenges : Thiohydrazides like DMPTHP require precise control of reaction conditions to avoid side products, a trend likely applicable to this compound .

- Toxicity Considerations : Hydrazine derivatives (e.g., 1,2-diphenylhydrazine) often exhibit toxicity, necessitating careful handling and environmental monitoring .

- Industrial Relevance : Branched alkyl thiohydrazides may enhance thermal stability in polymers, as seen in maleimide-functionalized materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.